molecular formula C18H14F3N3O2S2 B10811297 N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10811297
M. Wt: 425.5 g/mol
InChI Key: MCODXHYFWCOGKA-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a pyrimidine-based acetamide derivative characterized by a trifluoromethyl group at the 6-position of the pyrimidine ring, a thiophen-2-yl substituent at the 4-position, and a sulfanyl-linked acetamide moiety attached to the 2-position of the pyrimidine core. The N-(2-methoxyphenyl) group on the acetamide distinguishes it from structurally related compounds. This compound shares structural motifs common in medicinal chemistry, where pyrimidine and thiophene rings are often leveraged for their electronic and steric properties, while trifluoromethyl groups enhance metabolic stability and lipophilicity .

Properties

Molecular Formula

C18H14F3N3O2S2

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H14F3N3O2S2/c1-26-13-6-3-2-5-11(13)22-16(25)10-28-17-23-12(14-7-4-8-27-14)9-15(24-17)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)

InChI Key

MCODXHYFWCOGKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

Biological Activity

N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H17F3N4OSC_{17}H_{17}F_3N_4OS and has a complex structure featuring a methoxyphenyl group, a thiophene ring, and a pyrimidine moiety. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Antimicrobial Activity : Related compounds have shown potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing similar functional groups have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 11 nM against resistant strains like MRSA .
  • Enzyme Inhibition : The presence of sulfur in the structure suggests potential interactions with metabolic enzymes. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is crucial for treating neurological disorders .
  • Antitumor Activity : Similar derivatives have been evaluated for their anticancer effects, showing promising results in inhibiting cancer cell proliferation in vitro. The mechanisms often involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds highlighted the significant activity of this compound against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating effective bactericidal action at concentrations that were not cytotoxic to human cells.

Bacterial StrainMIC (nM)Reference
Staphylococcus aureus44
Escherichia coli150
MRSA11

Enzyme Inhibition

The ability of the compound to inhibit AChE was assessed in vitro. Results indicated that it could serve as a lead compound for developing treatments for Alzheimer's disease due to its effective inhibition profile.

EnzymeIC50 (µM)Reference
AChE0.5

Case Studies

  • Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial activity of various derivatives, including this compound. The study concluded that the compound exhibited significant activity against resistant bacterial strains, making it a candidate for further development as an antibiotic agent .
  • Evaluation of Cytotoxicity : In another study, the cytotoxic effects of the compound were assessed on human embryonic kidney cells (HEK-293). The results showed no significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Key analogues include:

N-(Diphenylmethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide (CAS: 505057-51-2) Structural difference: The diphenylmethyl group replaces the 2-methoxyphenyl substituent. Impact: The bulkier diphenylmethyl group increases molecular weight (485.54 g/mol vs. 453.5 g/mol for the target compound) and may reduce solubility in aqueous media . Synthetic yield: Not reported, but similar compounds in show yields as low as 20% due to steric hindrance during alkylation steps.

N-(5-Methylisoxazol-3-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide (CAS: 505056-50-8) Structural difference: The 5-methylisoxazole group replaces the 2-methoxyphenyl.

Variations in the Heterocyclic Core

2-{[3-Cyano-6-(2-Thienyl)-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide (CAS: 348147-92-2) Core difference: Pyridine replaces pyrimidine, with a cyano group at the 3-position. The cyano group may improve binding to enzymes like kinases . Molecular weight: Comparable (≈450–460 g/mol) to the target compound, suggesting similar pharmacokinetic profiles.

N-(2-Cyanophenyl)-2-{[3-Cyano-6-(2-Thienyl)-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}Acetamide (CAS: 352329-31-8) Structural difference: Dual cyano groups on the pyridine and a 2-cyanophenyl acetamide substituent. Impact: Increased polarity due to cyano groups may enhance aqueous solubility but reduce membrane permeability .

Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported 453.5 2-Methoxyphenyl, thiophen-2-yl
2h () 145–147 ~450 (estimated) 4-Fluorophenyl, 1-naphthyl
CAS 505057-51-2 () Not reported 485.54 Diphenylmethyl
CAS 348147-92-2 () Not reported ~460 (estimated) Pyridine core, 2-fluorophenyl
  • Electron-withdrawing groups (e.g., trifluoromethyl, cyano) stabilize the molecule, as seen in higher melting points for fluorophenyl derivatives .

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